Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17212002
InChI: InChI=1S/C19H22FN5OS/c1-25-15-8-7-13(20)9-14(15)17-18(25)22-19(24-23-17)27-11-16(26)21-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,21,26)
SMILES:
Molecular Formula: C19H22FN5OS
Molecular Weight: 387.5 g/mol

Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

CAS No.:

Cat. No.: VC17212002

Molecular Formula: C19H22FN5OS

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- -

Specification

Molecular Formula C19H22FN5OS
Molecular Weight 387.5 g/mol
IUPAC Name N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H22FN5OS/c1-25-15-8-7-13(20)9-14(15)17-18(25)22-19(24-23-17)27-11-16(26)21-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,21,26)
Standard InChI Key SYCDOLGLRCVPNR-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4

Introduction

Chemical Identity

PropertyDetails
IUPAC NameN-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl- triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Molecular FormulaC19H22FN5OSC_{19}H_{22}FN_5OS
Molecular Weight387.5 g/mol
PubChem CID3216558
SMILES NotationCN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4

This compound is characterized by the presence of a triazino-indole core functionalized with a fluoro group and a thioacetamide moiety.

Structural Features

The structure of this compound includes:

  • A triazino[5,6-b]indole scaffold, which is a bicyclic heterocyclic system known for its pharmacological relevance.

  • A fluorine atom at the 8th position of the indole ring, enhancing lipophilicity and metabolic stability.

  • A thiol-linked acetamide group that provides potential binding interactions with biological targets.

  • A cyclohexylmethyl substituent contributing to hydrophobic interactions in receptor binding.

Synthesis

The synthesis of this compound likely involves:

  • Formation of the triazino[5,6-b]indole core through cyclization reactions involving hydrazine derivatives and aldehydes.

  • Introduction of the thiol group via nucleophilic substitution using thiourea or similar reagents.

  • Coupling of the acetamide group through standard amide bond formation techniques using acyl chlorides or anhydrides.

Detailed experimental protocols for similar compounds suggest the use of mild reaction conditions to preserve functional group integrity.

Biological Significance

Compounds with triazino-indole cores have shown promise in various pharmacological applications:

  • Anticancer Activity: The structural similarity to other triazino-indole derivatives suggests potential as an anticancer agent through DNA intercalation or enzyme inhibition .

  • Anti-inflammatory Potential: The presence of sulfur and fluorine atoms may enhance binding to enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key in inflammation pathways .

  • Antimicrobial Properties: Similar compounds have demonstrated activity against bacterial and fungal strains due to their ability to disrupt cell wall synthesis or DNA replication .

Potential Applications

This compound could be explored for:

  • Development as a lead molecule for anticancer drug discovery.

  • Use as an anti-inflammatory or antimicrobial agent.

  • Further modification to enhance pharmacokinetics and pharmacodynamics.

Research Gaps

While the structural features of this compound suggest promising biological activity, further studies are required:

  • In Vitro Studies: Screening against cancer cell lines and microbial strains.

  • In Silico Docking Studies: Predicting binding affinity to biological targets such as kinases or enzymes.

  • Toxicity Profiling: Determining its safety profile in preclinical models.

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